Product packaging for Petrosterol(Cat. No.:CAS No. 67314-15-2)

Petrosterol

Cat. No.: B1216724
CAS No.: 67314-15-2
M. Wt: 412.7 g/mol
InChI Key: AOOVLQXWRHMRMX-BFPAFGTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petrosterol is a bioactive sterol isolated from marine sponges of the genus Petrosia . This compound is of significant interest in natural product chemistry and pharmacology as a reference standard and a precursor in the biosynthetic pathways of other complex marine steroids with antiviral properties . Research into this compound has demonstrated promising biological activities. Studies indicate that it possesses notable anti-inflammatory properties, making it a compound of interest for investigating new therapeutic agents . Its role extends to serving as a critical biochemical precursor; the analysis of sterols in sponges like Petrosia weinbergi helps elucidate the stereochemical configurations of the side chains in potent antiviral metabolites, such as orthoesterols and weinbersterols, which are active against viruses like feline leukemia virus and human immunodeficiency virus (HIV) . Researchers value this compound for its utility in exploring marine steroid biosynthesis and its potential as a lead compound in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1216724 Petrosterol CAS No. 67314-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67314-15-2

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-28(21,4)27(23)13-15-29(25,26)5/h8,18-20,22-27,30H,6-7,9-17H2,1-5H3/t18-,19-,20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

AOOVLQXWRHMRMX-BFPAFGTMSA-N

SMILES

CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]1[C@H](C)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

Canonical SMILES

CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Synonyms

26,27-Dinorcholest-5-en-3-ol, 24-(2-methylcyclopropyl)-, (3beta,24R(1S,2R))-
petrosterol

Origin of Product

United States

Natural Occurrence and Biogeographical Distribution of Petrosterol

Taxonomic Profiling of Petrosterol-Producing Organisms

Marine Invertebrates (e.g., Porifera, specifically Genus Petrosia)

The genus Petrosia, belonging to the family Petrosiidae within the order Haplosclerida, is recognized as a prolific source of secondary metabolites, including sterols mdpi.comresearchgate.netmdpi.com. This compound has been specifically isolated from several species within this genus. Notably, Petrosia ficiformis, collected from the Bay of Naples, has yielded this compound, with its structure confirmed through X-ray crystallography of a synthesized derivative mdpi.comnih.gov. Further studies on P. ficiformis also identified ficisterol, alongside 7-oxo and 7-hydroxy derivatives of this compound mdpi.comnih.gov. Another species, Strongylophora corticata (also classified under Petrosiidae), found off the coast of Japan, yielded 7-oxothis compound and 7α-hydroxythis compound, along with this compound and 23,24-dihydrocalysterol mdpi.comacs.org. The marine sponge Petrosia weinbergi from the Caribbean has also been identified as a source of sterols, including isofucosterol and clionasterol (B1206034), and it is suggested that this compound may serve as a biosynthetic precursor for other antiviral steroids found in this species nih.gov. Additionally, Petrosia (Strongylophora) sp. collected from Thailand has been reported to contain various sterols, with this compound being among them mdpi.comsemanticscholar.orgresearchgate.netnih.gov. This compound has also been identified in Ianthella sp. researchgate.netresearchgate.net and Xestospongia testudinaria upr.ac.id.

Table 1: this compound Isolation from Petrosia Genus and Related Sponges

Sponge SpeciesLocation of CollectionKey this compound-Related Compounds IdentifiedReferences
Petrosia ficiformisBay of NaplesThis compound, Ficisterol, 7-oxo/hydroxy petrosterols mdpi.comnih.gov
Strongylophora corticataTokushima, JapanThis compound, 7-oxothis compound, 7α-hydroxythis compound mdpi.comacs.org
Petrosia weinbergiCaribbeanThis compound (potential precursor) nih.gov
Petrosia (Strongylophora) sp.Similan Island, ThailandThis compound mdpi.comsemanticscholar.orgresearchgate.netnih.gov
Ianthella sp.VietnamThis compound, this compound-3,6-dione researchgate.netresearchgate.net
Xestospongia testudinariaSpermonde Archipelago, IndonesiaThis compound upr.ac.id

Biogeographical Mapping and Latitudinal Variation in this compound Production

The genus Petrosia is widely distributed across tropical and temperate waters researchgate.net. Studies indicate that the composition of metabolites isolated from Petrosia species can vary with latitude mdpi.comresearchgate.net. While tropical Petrosia species tend to produce a greater variety of metabolites, including sterols, meroterpenoids, polyacetylenes, and alkaloids, temperate Petrosia species are more predominantly associated with polyacetylenes mdpi.comresearchgate.net. This compound itself has been isolated from species in both temperate (e.g., P. ficiformis from the Bay of Naples) and tropical regions (e.g., Petrosia sp. from Thailand) mdpi.commdpi.comsemanticscholar.org. However, comprehensive biogeographical mapping specifically detailing the latitudinal variation in this compound abundance or production across its known sources is not extensively detailed in the provided literature. General trends in marine invertebrate biodiversity suggest a decline in diversity with increasing palaeolatitude and decreasing temperature, though sampling biases can influence these observations ox.ac.ukbrown.edunih.gov.

Environmental and Ecological Factors Influencing this compound Biosynthesis and Accumulation

Environmental conditions are known to influence the production and accumulation of secondary metabolites in marine organisms upr.ac.iduni-duesseldorf.deegejfas.org. While specific environmental triggers for this compound biosynthesis are not explicitly detailed, factors such as water temperature, salinity, depth, nutrient availability, and geographical location are generally understood to impact sponge metabolism and the chemical profiles of their associated microbial communities mdpi.comupr.ac.iduni-duesseldorf.deox.ac.uk. The significant difference in metabolite profiles observed between temperate and tropical Petrosia species suggests that these environmental gradients play a role in shaping the chemical defense strategies and metabolic outputs of these sponges mdpi.comresearchgate.net. The presence of symbiotic microorganisms, which are themselves influenced by environmental conditions, further complicates the understanding of these influences on this compound accumulation researchgate.netbiorxiv.orgmdpi.comuni-duesseldorf.denih.gov.

Methodologies for Quantitative Analysis of this compound in Biological Samples

The identification and quantification of this compound and other sterols in biological samples typically involve a combination of extraction, separation, and detection techniques. Commonly employed methods for analyzing complex biological matrices like marine sponges include various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) nih.govnih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the quantitative analysis of compounds in biological samples due to its high sensitivity, specificity, and throughput nih.govnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation, as demonstrated in the confirmation of this compound's structure via X-ray crystallography of a derivative mdpi.comacs.org. Spectroscopic investigations, including NMR and Mass Spectrometry, are standard for determining the structures of isolated compounds acs.orgmdpi.comsemanticscholar.org. Sample preparation, which may involve extraction with organic solvents and subsequent partitioning or chromatographic separation, is a critical step to remove interfering substances and improve the accuracy and sensitivity of the analytical methods nih.govnih.govrsc.orgresearchgate.net.

Biosynthetic Pathways and Precursors of Petrosterol

Elucidation of the Petrosterol Biosynthetic Cascade within Marine Organisms

This compound has been isolated from various marine sponge species, including those belonging to the genera Petrosia, Ianthella, and Halichondria researchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov. Marine sponges are renowned for their production of a diverse array of sterols, many of which exhibit unusual structural modifications not found in terrestrial organisms nih.govresearchgate.net. The biosynthesis of sterols in marine environments is generally believed to follow pathways analogous to those in plants and animals, albeit with species-specific variations and novel enzymatic activities nih.govnih.gov. The presence of a cyclopropane (B1198618) ring at the C-25 and C-26 positions of this compound's side chain is a defining feature, suggesting specialized enzymatic machinery is involved in its formation researchgate.netresearchgate.net. Notably, studies have hinted at "an unprecedented biomethylation pathway in the biosynthesis of the cyclopropyl-containing marine sterol, this compound" djerassi.com, underscoring the unique nature of its metabolic route.

Key Enzymatic Transformations in this compound Formation

The formation of complex sterols like this compound involves a series of enzymatic steps, including methylation, desaturation, and cyclopropanation.

Sterol methyltransferases (SMTs) are critical enzymes in the biosynthesis of many sterols, particularly those with alkyl substituents at the C-24 position of the side chain mdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.com. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the sterol precursor mdpi.comnih.govresearchgate.netwikipedia.org. In fungi and plants, SMTs are responsible for generating 24-alkylated sterols, such as ergosterol (B1671047) and phytosterols (B1254722), respectively mdpi.comnih.govnih.gov. For instance, in Arabidopsis, SMT1 initiates the process with a single methyl addition, while SMT2 and SMT3 can perform a second methylation to form an ethyl group nih.govnih.gov. Although specific SMTs directly involved in this compound biosynthesis have not been definitively identified in the literature, SMT activity is a fundamental process in the broader landscape of sterol modification and is likely to play a role in the precursor modifications leading to this compound.

The side chains of sterols isolated from marine sponges often display significant modifications, including alkylation and dealkylation nih.gov. Desaturation, the introduction of double bonds into the sterol nucleus or side chain, is a crucial preparatory step for many subsequent modifications, including the formation of cyclopropane rings nih.govsemanticscholar.org. For example, the enzymatic desaturation of 24(S)-ethylcholesterol has been identified as a key step in the biosynthesis of cyclopropyl-containing sterols in sponges nih.gov. These desaturation reactions create reactive sites that can be targeted by other enzymes to introduce novel functionalities.

The hallmark of this compound is its cyclopropane ring at the C-25 and C-26 positions researchgate.netresearchgate.net. In nature, cyclopropane rings can be formed through various mechanisms, including intramolecular cyclization of carbocations or carbanions, often involving S-adenosylmethionine (SAM) as a methyl donor wikipedia.orgnih.gov. In the context of sponge sterols, the formation of cyclopropane rings is frequently linked to prior desaturation events. A proposed pathway for spongal cyclopropyl (B3062369) sterols involves a desaturation reaction followed by cyclopropanation, starting from precursors like clionasterol (B1206034) semanticscholar.org. The specific enzymatic machinery responsible for the cyclopropanation in this compound's side chain remains an active area of investigation, likely involving specialized desaturases and cyclopropanases.

Isotopic Labeling Studies and Precursor Incorporation Experiments

Isotopic labeling studies are indispensable tools for tracing the metabolic fate of precursors and elucidating biosynthetic pathways nih.govnih.gov. Such experiments involve feeding organisms with isotopically labeled compounds (e.g., containing ¹³C or ²H) and then analyzing the resulting metabolites to identify which labeled atoms have been incorporated. Research by Carl Djerassi's group specifically investigated the biosynthesis of this compound, providing evidence for an "unprecedented biomethylation pathway" through such studies djerassi.com. Similar isotopic labeling experiments have been conducted on other sponge sterols, such as in Calyx niceaensis, where labeled 24-methylenecholesterol (B1664013) and dihydrocalysterol were used to map biosynthetic steps, including cyclopropane formation researchgate.net. These studies are vital for understanding the sequence of enzymatic reactions and identifying intermediate compounds.

Genetic and Molecular Basis of this compound Biosynthesis (e.g., gene identification, enzyme expression profiles)

While specific genes encoding the enzymes responsible for this compound biosynthesis have not been extensively detailed in the scientific literature, the general approach to understanding such pathways involves identifying and characterizing the genes responsible for key enzymatic activities. For example, genes encoding Sterol Methyltransferases (SMTs) have been identified and studied in model organisms like Arabidopsis (e.g., SMT1, SMT2, SMT3) and fungi (e.g., ERG6) mdpi.comnih.govnih.govresearchgate.net. Future research efforts aimed at elucidating this compound biosynthesis will likely involve genomic and transcriptomic analyses of marine sponges that produce this compound, coupled with heterologous expression of candidate genes to confirm their enzymatic functions. Understanding enzyme expression profiles under different conditions could also provide insights into the regulation of this compound production.

Compound List

this compound

this compound-3,6-dione

5α,6α-epoxy-petrosterol

24-Methylenecholesterol

Dihydrocalysterol

Clionasterol

Cholesterol

Ergosterol

Phytosterols (general term)

24-alkyl sterols

24-ethyl sterols

24-methyl sterols

24-methylenelophenol (B75269)

Lanosterol

Eburicol

Obtusifoliol

Fecosterol

Zymosterol

Cycloartenol

24(S)-ethylcholesterol

Data Tables

Isolation, Purification, and Advanced Spectroscopic Techniques for Petrosterol Analysis

Methodologies for Extraction from Complex Biological Matrices

The initial step in the isolation of Petrosterol involves its extraction from its natural source, primarily marine sponges such as those belonging to the Petrosia genus. Conventional solvent extraction methods are widely employed, leveraging the lipophilic nature of sterols. Common extraction solvents include methanol (B129727), dichloromethane, ethyl acetate (B1210297), and acetone (B3395972), often used sequentially or in mixtures to maximize recovery from the sponge tissue nih.govmdpi.comacs.org. For instance, the marine sponge Petrosia weinbergi has been extracted using acetone followed by dichloromethane/methanol, with subsequent extraction of the concentrated residue into ethyl acetate nih.gov. Similarly, Strongylophora corticata has been extracted with methanol and methanol/dichloromethane mixtures, followed by ethyl acetate acs.org.

More advanced techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption, though traditional maceration and Soxhlet extraction remain viable options mdpi.comnih.gov. Pressurized liquid extraction (PLE) also presents an efficient alternative, utilizing elevated temperatures and pressures to enhance solvent penetration and solute solubility, thereby improving extraction yields and reducing processing time mdpi.comnih.govmdpi.com. Solid-phase extraction (SPE) can also be employed for pre-concentration and initial clean-up of extracts mdpi.comslideshare.netnih.gov.

Chromatographic Separation and Purification Strategies for this compound

Following extraction, crude extracts are subjected to chromatographic techniques to isolate this compound from other co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the purification of this compound nih.govacs.orgmdpi.com. Studies have utilized RP-HPLC with stationary phases such as ODS (octadecylsilane) or C18 columns, employing mobile phases typically consisting of methanol or methanol-water mixtures nih.govmdpi.comsielc.com. For example, purification of sterols from Petrosia weinbergi was achieved using RP-HPLC with Altex Ultrasphere ODS columns and methanol as the mobile phase nih.gov. Preparative HPLC is crucial for obtaining pure samples of this compound, allowing for the isolation of compounds in the milligram to gram range, depending on the scale of the preparative system sielc.cominterchim.comrotachrom.com. HPLC is also instrumental in assessing the purity of isolated fractions and confirming the identity of the target compound by comparing retention times with authentic standards petrolabs.commdpi.com.

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis and identification of sterols, including this compound petrolabs.comaocs.orgnih.gov. GC-MS allows for the separation of volatile compounds and their subsequent identification based on mass fragmentation patterns and retention times aocs.orgnih.gov. While GC-MS is widely used for sterol profiling, specific GC-MS fragmentation data for this compound itself has been noted as being challenging to locate in the literature researchgate.net. Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of sterols for GC analysis nih.gov. Hyphenated techniques like GC-MS are invaluable for confirming the identity and purity of isolated compounds petrolabs.comaocs.org.

Advanced Countercurrent and Other Preparative Separation Methods

Beyond HPLC, other preparative separation techniques are employed for the isolation of this compound. Countercurrent Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC), offers an all-liquid separation technique that avoids irreversible adsorption to solid stationary phases, making it highly suitable for natural product isolation aocs.orgresearchgate.netepa.govrero.ch. CCC systems are known for their high sample capacity and low solvent consumption, enabling the purification of complex mixtures aocs.orgresearchgate.netmdpi.com. Preparative column chromatography using stationary phases such as silica (B1680970) gel and Sephadex LH-20 is also frequently used as an initial purification step before final polishing by HPLC or other methods mdpi.comacs.orgmdpi.commdpi.commdpi.com.

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive structural confirmation of this compound relies heavily on advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is indispensable for determining the molecular structure and stereochemistry of natural products like this compound nih.govmdpi.commdpi.comuni-duesseldorf.desemanticscholar.orgnih.govox.ac.ukunivr.it. Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity through spin-spin coupling ox.ac.uk. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) reveals the carbon skeleton of the molecule ox.ac.uk.

To achieve unambiguous structural assignments, various 2D NMR techniques are employed. Homonuclear correlation spectroscopy (COSY) establishes correlations between coupled protons, while heteronuclear single quantum coherence (HSQC) correlates protons directly bonded to carbons. Heteronuclear multiple bond correlation (HMBC) spectroscopy is crucial for establishing long-range correlations between protons and carbons, often spanning three bonds, thereby elucidating the connectivity of the molecular framework mdpi.comuni-duesseldorf.desemanticscholar.orgox.ac.uk. Nuclear Overhauser Effect Spectroscopy (NOESY) is vital for determining the spatial proximity of protons, which is essential for assigning relative stereochemistry mdpi.comsemanticscholar.orgox.ac.uk. By analyzing the combined data from these techniques, researchers can confirm the structure of this compound and differentiate it from closely related isomers nih.govmdpi.comsemanticscholar.org. Comparison of NMR spectra with those of authentic samples or literature data is a standard practice for confirming the identity and purity of the isolated compound nih.govmdpi.com.

Chemical Synthesis and Derivatization of Petrosterol and Its Analogs

Stereoselective Construction of the Petrosterol Side Chain

A critical aspect of this compound synthesis is the stereoselective construction of its unique side chain, particularly the cyclopropane (B1198618) moiety. Research has employed various strategies to achieve this. For example, stereoselective catalytic hydrogenation of alkene precursors within the side chain has been utilized nih.gov. Acid-mediated opening of furan (B31954) rings present in synthetic intermediates has also been a key step in assembling the side chain architecture nih.gov. Furthermore, Grignard reactions, such as the addition of methyl magnesium bromide to a ketone, and subsequent reductions, like sodium borohydride (B1222165) reduction of a C-22 ketone, are employed to introduce specific stereocenters and functional groups in the side chain nih.gov. The precise control over the formation of the cyclopropane ring at the C-26 and C-27 positions is paramount, as demonstrated by studies focusing on the stereoselective construction of such steroidal side chains rsc.orgrsc.orgmdpi.com.

Semi-Synthesis and Chemical Modification of this compound Derivatives and Analogs

Semi-synthesis and chemical modification offer pathways to access this compound derivatives and analogs, often starting from naturally occurring steroids or intermediates from total synthesis. These modifications aim to explore structure-activity relationships or to generate novel compounds with potentially enhanced properties.

The sterol nucleus of this compound can undergo various chemical modifications. For instance, oxidation reactions can introduce carbonyl groups at specific positions, as seen in the preparation of this compound-3,6-Dione nih.gov. Protection and deprotection strategies, such as the acetylation of secondary hydroxyl groups, are also common during synthetic sequences nih.gov. Acid-mediated reactions can lead to rearrangements or ring-opening events that alter the sterol nucleus nih.gov. General studies on sterol ring systems highlight various oxidation patterns and the introduction of additional functional groups or ring systems as common modification strategies researchgate.net.

The side chain of this compound is a rich site for chemical modification. Functionalization often involves the oxidation of hydroxyl groups to aldehydes, followed by Grignard reactions to extend the carbon chain or introduce new substituents nih.gov. For example, oxidation of a side chain hydroxyl to an aldehyde, followed by a Grignard reaction with isobutyl magnesium chloride, can yield mixtures of diastereomers that are separable via chromatography nih.gov. Other transformations include the reduction of ketones and the functionalization of double bonds. The synthesis of various this compound analogs has involved modifications such as the introduction of methyl and dimethyl groups onto the side chain, as well as the creation of double bonds at specific positions, as indicated by the names of related compounds lookchem.com. Acid-catalyzed isomerization reactions have also been used to study the transformations of sterol side chains rsc.org.

Synthetic Strategies for Analogs with Modified Ring Systems

Beyond modifications to the side chain, synthetic strategies have also focused on creating this compound analogs with altered steroid ring systems. This includes the incorporation of additional carbocyclic rings into the steroid skeleton, such as cyclopropane, cyclobutane, cyclopentane, or cyclohexane (B81311) rings mdpi.com. While this compound itself features a cyclopropane ring within its side chain (referred to as 26,27-cycloaplysterol) researchgate.net, synthetic efforts in related areas explore the construction of novel pentacyclic and other bridged ring systems within steroids mdpi.com. These strategies often employ cycloaddition reactions or other ring-forming methodologies to generate analogs with significantly modified core structures, expanding the chemical diversity of steroidal compounds mdpi.com. The formal synthesis of compounds like aragusterols also implies the development of strategies applicable to related steroidal ring systems rsc.orgrsc.orgmdpi.com.

Mechanistic Biological Investigations of Petrosterol

In Vitro Biological Activity Profiling of Petrosterol

In vitro studies have been crucial in characterizing the direct biological effects of this compound on cellular models and molecular targets. These investigations provide foundational data for understanding its therapeutic potential.

Cellular Cytotoxicity and Antiproliferative Effects in Model Cell Lines

This compound and its derivatives, such as this compound-3,6-dione and 5α,6α-epoxy-petrosterol, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. Studies have reported IC50 values in the micromolar range, indicating potent inhibition of cancer cell growth.

For instance, this compound-3,6-dione and 5α,6α-epoxy-petrosterol were found to inhibit the proliferation of HL-60 (leukemia), MCF-7 (breast cancer), U937 (leukemia), SK-OV-3 (ovarian cancer), and A549 (lung cancer) cell lines. The reported IC50 values for this compound-3,6-dione against these cell lines were 19.9 µM, 17.8 µM, 22.1 µM, 16.2 µM, and 8.4 µM, respectively. Similarly, 5α,6α-epoxy-petrosterol showed IC50 values of 19.4 µM, 19.9 µM, 22.6 µM, 21.3 µM, and 9.8 µM against the same cell lines sci-hub.se. This compound itself has also been reported to exhibit cytotoxic activities against A549, HL-60, MCF-7, SK-OV-3, and U937 cancer cell lines, with IC50 values ranging from 8.4 to 22.6 µM researchgate.netsemanticscholar.org.

Furthermore, this compound has been associated with inducing apoptotic events in leukemia HL-60 cells, characterized by chromatin condensation and an increase in the sub-G1 hypodiploid cell population researchgate.netmdpi.com. This suggests that this compound's antiproliferative effect is, at least in part, mediated through the induction of programmed cell death.

In Silico Approaches to this compound Biology and Target Prediction

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools employed to understand the precise interactions between a compound and its biological targets at an atomic level. These methods predict binding modes, affinities, and dynamic behaviors, thereby elucidating mechanisms of action researchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.comscholaris.caplos.orgresearchgate.netbiorxiv.org. While this compound has been reported to exhibit cytotoxic activities mdpi.comnih.gov, specific studies detailing the application of molecular docking or MD simulations to elucidate the precise molecular targets and interaction mechanisms of this compound are not prominently featured in the reviewed literature.

However, these computational techniques are widely applied to investigate the biological roles of sterols and other natural products. For instance, molecular docking studies have been conducted on phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456) to evaluate their interactions with proteins such as SIRT1 and AMPK, revealing stronger binding affinities compared to known activators nih.gov. Similarly, compounds isolated from sponges of the genus Petrosia, such as Petrosamine, have been subjected to molecular docking studies to explore their potential as enzyme inhibitors researchgate.net. The derivative 5α,6α-epoxy-petrosterol has been noted for its cytotoxic properties and ability to induce apoptosis nih.gov, suggesting potential targets that could be explored through docking and dynamics simulations. The synthesis of simplified analogs of this compound has also been reported, with studies investigating their inhibition of phytosterol dealkylation in arthropods esf.eduvscht.cz, hinting at potential bioactivity that could be further explored mechanistically.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities. This approach is instrumental in predicting the activity of novel molecules and guiding the design of more potent and selective agents mdpi.comresearchgate.netnih.govmdpi.combiorxiv.orgnih.gov. To date, specific QSAR models developed for this compound are not detailed in the provided literature.

The application of QSAR methodologies to other steroids, such as aromatic steroids, has been reported, utilizing programs like PASS to predict activities such as antiovulation and antihypercholesterolemia mdpi.com. Such studies demonstrate the utility of QSAR in understanding structure-activity trends within sterol classes. The development of QSAR models for this compound would require a dataset of this compound derivatives with experimentally determined biological activities, allowing for the identification of key structural features that correlate with specific biological effects. This would enable the prediction of activity for newly synthesized analogs and provide insights into the pharmacophore responsible for its biological actions.

Data Tables

The reviewed literature does not provide specific quantitative data derived from molecular docking, dynamics simulations, or QSAR modeling studies directly pertaining to this compound. Therefore, data tables for these sections cannot be generated based on the provided text.

Compound List

this compound

Ficisterol

this compound-3,6-dione

5α,6α-epoxy-petrosterol

(24R)-24-[(1R,2R)-2-Methylcyclopropyl]-26,27-dinorcholest-5-en-3β-ol

(E)-24-methyl-26,26-dimethyl-27-norcholesta-5,22-dien-3β-ol

(24S)-24-methyl-26,26-dimethyl-27-norcholesta-5,22-dien-3β-ol

(24S,25R)-24,26-dimethylcholesta-5,22-dien-3β-ol

5α-petrostan-3β-ol

Dihydrocalysterol

Petrosamine

Sitosterol

Ergosterol (B1671047)

Cholesterol

(24R)-24-methylenecholesterol

Ecological and Evolutionary Significance of Petrosterol

Role in Interspecies Chemical Communication and Defense Mechanisms

Marine invertebrates, lacking physical defenses, rely heavily on chemical compounds for survival, including deterring predators and competing for space nih.gov. Petrosterol and its derivatives have been identified in marine sponges, which are known producers of a plethora of secondary metabolites for defense mdpi.comnih.gov. While direct evidence of this compound's role in interspecies chemical communication is limited in the provided search results, sterols in general are recognized for their signaling functions in various biological processes nih.govasm.orgresearchgate.net. For instance, sterol sulfates have been implicated as signaling molecules regulating cell fate in diatoms, triggering programmed cell death researchgate.net. Similarly, sterols can be precursors to hormones and signaling molecules in plants and animals asm.org. The presence of this compound in sponges, which are sessile organisms that need to defend themselves against predation and overgrowth, suggests a potential role in these defense strategies nih.govmdpi.com. Studies have indicated that some sterols can act as chemical deterrents to fish predators mdpi.com. Furthermore, this compound derivatives, such as this compound-3,6-dione and 5α,6α-epoxy-petrosterol, have demonstrated cytotoxic and apoptosis-inducing effects on cancer cell lines, hinting at their potential as defensive or bioactive compounds nih.govsci-hub.se. The broader class of sterols is known to be involved in interspecies signaling and defense nih.govub.edu.

Trophic Transfer and Accumulation within Marine Food Webs

Information regarding the specific trophic transfer and accumulation of this compound within marine food webs is not extensively detailed in the provided search results. However, the general principles of sterol distribution and transfer in marine ecosystems can be inferred. Sterols are fundamental lipids found in eukaryotic cell membranes, playing structural and signaling roles nih.gov. Marine invertebrates that cannot synthesize sterols de novo must acquire them through their diet nih.gov. This dietary uptake implies that sterols, including this compound if present in the diet, can be transferred through trophic levels. Studies on sterols in sediments, for example, suggest that cholesterol levels can be attributed to natural sources such as marine mammals and planktonic organisms, indicating their presence in various trophic components of the marine environment scielo.br. While specific data on this compound's bioaccumulation or biomagnification is absent, its presence in organisms like sponges, which are filter feeders, suggests it enters the food web through primary producers or other ingested material.

Evolutionary Trajectories of Sterol Biosynthesis in Marine Environments

Sterols are essential lipids that have played a significant role in the evolution of eukaryotes, serving as structural components and precursors for signaling molecules nih.govasm.org. The ability to synthesize sterols de novo has been lost in some marine invertebrates, necessitating their uptake from the diet nih.gov. This compound's unique structure, featuring a cyclopropane (B1198618) ring, suggests specific biosynthetic pathways. Research has indicated that this compound, an unusual cyclopropane-containing marine sponge sterol, is derived from 24-methylenecholesterol (B1664013) via a complex rearrangement process involving SAM biomethylation researchgate.net. This points to specialized enzymatic machinery for sterol modification in marine organisms. The evolution of sterol biosynthesis in marine environments has likely been driven by adaptation to various ecological pressures, including the need for defense and the utilization of available dietary precursors nih.govnih.gov. The presence of unique sterols like this compound in sponges highlights the diverse evolutionary strategies employed by marine life to synthesize or acquire essential lipids, contributing to their ecological success and chemical novelty nih.govnih.gov. The study of these pathways provides insights into the evolutionary history of lipid metabolism in marine organisms.

Future Directions and Research Gaps in Petrosterol Studies

Unexplored Biosynthetic Pathways and Genetic Determinants

The complete biosynthetic pathway of petrosterol, particularly its unique side chain, is largely unresolved. While the formation of the core sterol nucleus is presumed to follow the general isoprenoid pathway, the specific enzymes and genetic machinery responsible for the modifications that distinguish this compound from other sterols are unknown. In yeast, for instance, the biosynthesis of squalene, a precursor to sterols, is well-documented and involves a series of enzymatic steps starting from acetyl-CoA. nih.gov This pathway is divided into upstream modules that produce mevalonate (B85504) (MVA) and downstream modules that convert MVA into squalene. nih.gov However, the specific tailoring enzymes—such as unique methyltransferases or cyclases—that likely create the characteristic this compound structure in marine sponges have not been identified.

Future research should prioritize the following:

Genome and Transcriptome Sequencing: Sequencing the genomes and transcriptomes of this compound-producing organisms, such as the marine sponge Petrosia ficiformis, is a critical first step. This will enable the identification of candidate genes encoding for sterol-modifying enzymes.

Heterologous Expression and Functional Characterization: Candidate genes identified through sequencing must be functionally characterized. This involves expressing these genes in a heterologous host, like yeast or E. coli, and analyzing the resulting metabolites to confirm enzymatic function.

Comparative Genomics: Comparing the genomes of this compound-producing sponges with those of sponges that produce other types of sterols could reveal the specific genetic determinants responsible for this compound biosynthesis.

Unraveling these biosynthetic pathways will not only deepen our fundamental understanding of sterol diversity but could also pave the way for the biotechnological production of this compound and its analogs for pharmacological applications.

Identification of Novel Mechanistic Targets and Biological Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are largely enigmatic. While preliminary studies have demonstrated its potential in various therapeutic areas, the specific protein targets and signaling pathways it modulates remain to be identified. The search for novel drug targets is a continuous effort in medicinal chemistry, with a growing interest in compounds that may act on multiple targets or function as activators rather than inhibitors. nih.gov

Key research questions that need to be addressed include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of this compound within the cell. Once potential targets are identified, their interaction with this compound must be validated using biophysical and biochemical assays.

Pathway Analysis: Investigating the downstream effects of this compound-target interactions on major signaling pathways. This can be achieved through transcriptomic and proteomic studies to identify changes in gene and protein expression in response to this compound treatment. The study of oxysterols, which are oxidized derivatives of cholesterol, has shown that the presence and levels of specific sterols can provide information about various biochemical pathways and cellular conditions. nih.gov A similar approach could be applied to understand the roles of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to understand how structural modifications affect its biological activity. This will be crucial for optimizing its therapeutic potential and developing more potent and selective analogs.

A thorough understanding of this compound's mechanism of action is essential for its development as a therapeutic agent and for uncovering new biological pathways that could be targeted for drug discovery. sciety.org

Development of Advanced Analytical Platforms for this compound Metabolomics

A significant challenge in studying this compound is the lack of dedicated, high-throughput analytical methods for its detection and quantification in complex biological matrices. Metabolomics, the comprehensive study of small molecules in a biological system, requires sophisticated analytical platforms. bohrium.comnih.gov Currently, the analysis of phytosterols (B1254722) and other sterols relies on techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). mdpi.com

Future efforts in this area should concentrate on:

High-Throughput Screening (HTS) Assays: Developing robust and sensitive HTS assays for the rapid quantification of this compound. This is particularly important for screening large numbers of biological samples in ecological or clinical studies. Mass spectrometry is a key technology for broad-spectrum metabolite analysis and can be adapted for high-throughput applications. escholarship.org

Advanced Mass Spectrometry Techniques: Employing advanced MS techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), to improve the sensitivity and specificity of this compound detection. researchgate.netdbkgroup.org These methods can also be used for structural elucidation of novel this compound metabolites.

Metabolic Fingerprinting and Profiling: Applying untargeted metabolomics approaches to create a "metabolic fingerprint" of organisms or environments rich in this compound. This can help in identifying novel this compound-related metabolites and understanding their metabolic context.

The development of these advanced analytical platforms will be instrumental in accelerating research into the biological roles and ecological significance of this compound.

Analytical PlatformStrengthsLimitations for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile compounds, extensive spectral libraries available. nih.govRequires derivatization for non-volatile sterols, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Simple instrumentation, short analysis time. mdpi.comLimited sensitivity and selectivity for complex matrices. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity, suitable for non-volatile compounds.Matrix effects can cause ion suppression, requires careful method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides detailed structural information. nih.govLower sensitivity compared to MS, requires higher sample concentrations.
High-Resolution Mass Spectrometry (HRMS) Very high mass accuracy for confident formula determination.Higher instrument cost and complexity.

Expanding the Scope of Ecological Roles and Biogeochemical Cycling

The ecological functions of this compound in marine ecosystems are almost entirely unknown. Sterols in marine organisms can have various roles, from being structural components of membranes to acting as signaling molecules. Given its prevalence in certain sponges, this compound likely plays a significant role in the biology of these organisms and their interactions with the environment. Artificial structures in the marine environment, such as those from the oil and gas industry, can alter local ecology and become colonized by organisms like sponges, highlighting the need to understand the chemical ecology of these species. bangor.ac.uk

Future ecological research on this compound should investigate:

Trophic Transfer and Bioaccumulation: Studying the transfer of this compound through marine food webs to understand its distribution and potential for bioaccumulation in higher trophic levels.

Chemical Defense and Signaling: Investigating whether this compound plays a role in defending the producing sponge against predators, pathogens, or fouling organisms. It may also act as a chemical signal in intra- or inter-species communication.

Contribution to Biogeochemical Cycles: Assessing the contribution of this compound and its degradation products to the cycling of carbon and other elements in marine environments. wikipedia.orgresearchgate.netnih.govfrontiersin.orguchicago.edu The decomposition of organisms containing this compound releases these compounds into the water column and sediments, where they become part of the dissolved and particulate organic matter pools. fiveable.me The impact of this compound on marine life, especially in the context of events like oil spills which introduce large amounts of hydrocarbons into the environment, is an area that warrants investigation. noaa.gov

Understanding the ecological roles of this compound will provide a more complete picture of the chemical ecology of marine sponges and the intricate biogeochemical processes that govern marine ecosystems.

Q & A

Q. What are the primary methods for chemically identifying and characterizing Petrosterol?

this compound’s identification typically employs spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For novel derivatives, ensure full spectral data (¹H, ¹³C NMR, HR-MS) and comparison with literature for known analogs. Purity is validated via high-performance liquid chromatography (HPLC) with ≥95% threshold. Structural elucidation should follow IUPAC guidelines, with experimental details documented for reproducibility .

Q. How can researchers quantify this compound in complex biological matrices?

Use HPLC or LC-MS/MS with optimized sample preparation (e.g., liquid-liquid extraction, solid-phase extraction). Validate the method for linearity (R² > 0.99), recovery rates (80–120%), and limits of detection/quantification. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reference protocols from phytosterol quantification studies for cross-validation .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Common models include:

  • Cell lines : HepG2 (hepatic activity), THP-1 (anti-inflammatory).
  • Assays : MTT for cytotoxicity, ELISA for cytokine profiling. Standardize conditions (e.g., 24–72 hr exposure, dose ranges 1–100 µM) and include positive controls (e.g., statins for cholesterol-lowering assays). Replicate experiments ≥3 times to ensure statistical power .

Advanced Research Questions

Q. How should experimental designs address contradictory data on this compound’s efficacy in lipid metabolism?

  • Systematic reviews : Conduct meta-analyses to reconcile disparities across studies, focusing on variables like dosage, model organisms, and exposure duration.
  • Dose-response curves : Test wide concentration ranges (nM to mM) to identify biphasic effects.
  • Mechanistic studies : Combine transcriptomics and lipidomics to uncover off-target pathways. Document confounding factors (e.g., diet in animal studies) using FINER criteria to enhance feasibility and relevance .

Q. What strategies resolve challenges in synthesizing this compound derivatives with improved bioavailability?

  • Solubility enhancement : Use nanoemulsions or cyclodextrin complexes.
  • Stereochemical control : Optimize reaction conditions (e.g., chiral catalysts, low-temperature synthesis).
  • Validation : Characterize derivatives via X-ray crystallography and in silico docking to predict membrane permeability. Publish synthetic protocols with step-by-step yields and purification methods .

Q. How can researchers ensure this compound’s stability during long-term storage?

  • Environmental controls : Store at −80°C in amber vials to prevent photodegradation.
  • Excipient testing : Assess stabilizers like tocopherols or nitrogen atmospheres.
  • Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) and quantify active compounds periodically. Use Arrhenius modeling to predict shelf-life .

Q. What interdisciplinary approaches validate this compound’s mechanism of action in chronic diseases?

  • Omics integration : Combine proteomics (target identification) and metabolomics (pathway mapping).
  • Computational modeling : Perform molecular dynamics simulations to assess binding affinities.
  • Animal models : Use transgenic rodents (e.g., ApoE⁻/⁻ for atherosclerosis) with longitudinal endpoints (e.g., plaque histology). Cross-validate findings with clinical biomarkers (e.g., LDL-C levels) .

Methodological Frameworks

How to apply the PICO framework to formulate research questions on this compound’s therapeutic potential?

  • Population : Define target cohorts (e.g., hyperlipidemic patients).
  • Intervention : Specify this compound doses and delivery routes (oral vs. intravenous).
  • Comparison : Use placebo or standard care (e.g., statins).
  • Outcome : Measure endpoints like serum cholesterol reduction or liver enzyme profiles. This structure ensures clarity and alignment with clinical research standards .

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit data to sigmoidal or bell-shaped models.
  • ANOVA with post hoc tests : Compare multiple groups (e.g., Tukey’s HSD).
  • Power analysis : Pre-determine sample sizes to avoid Type II errors. Include raw data in supplementary materials for transparency .

Data Reporting and Reproducibility

Q. How to document this compound research for reproducibility in academic publications?

  • Experimental details : Report solvents, temperatures, and instrument parameters (e.g., NMR MHz, LC column type).
  • Negative results : Publish non-significant findings to mitigate publication bias.
  • Data repositories : Share spectra, chromatograms, and raw datasets via platforms like Zenodo or Figshare. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.